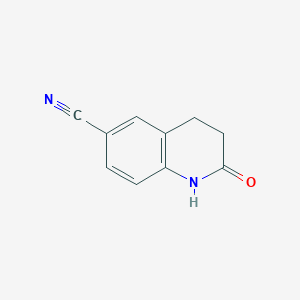
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Übersicht
Beschreibung
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a powder at room temperature . It has a melting point of 276-278°C .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Compounds similar to “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” have been explored for their potential as antimicrobial , antifungal , antioxidant , anti-inflammatory , analgesic , and anticancer agents . Spiro-fused heterocyclic molecules like spiro [benzothiophene-3,3’-pyrrolines] show promise in enantioselective catalytic methodologies and as model compounds with anti-mycobacterial, antitubercular, and even antidiabetic properties .
Enzyme Inhibition
These compounds have also been studied for their ability to inhibit β-glucuronidase activity, an important approach for the treatment of several diseases. A library of 2-oxo-1,2,3,4-tetrahydropyrimidine was synthesized to evaluate their β-glucuronidase inhibitory activity and their mode of enzyme inhibition .
Catalysis
In catalysis research, altering the catalyst can significantly impact the reaction pathways and product formation. For instance, using 5% Pt/C as a catalyst reduced double bond migration and aromatization pathways, favoring the formation of tetrahydroquinoline with high cis selectivity .
Synthesis Methods
A new one-pot two-step protocol was developed for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate . Additionally, a robust gram-scale protocol was demonstrated for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound is related, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to activate the m2 isoform of pyruvate kinase (pkm2), an enzyme that plays a crucial role in the metabolic regulation of cancer cells .
Biochemical Pathways
The activation of pkm2 by related compounds suggests that this compound may influence metabolic pathways in cancer cells .
Pharmacokinetics
Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to have good caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of pkm2 by related compounds suggests that this compound may influence the metabolic regulation of cancer cells, potentially inhibiting cell proliferation .
Action Environment
It’s worth noting that the storage temperature and physical form of the compound can impact its stability .
Eigenschaften
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAWZROXAVJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570784 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
CAS RN |
159053-44-8 | |
| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
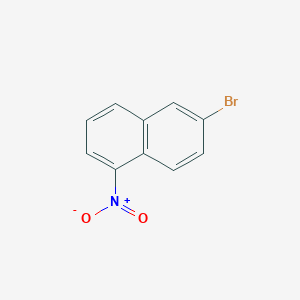
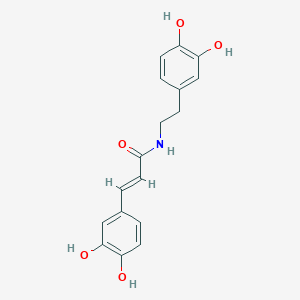
amine](/img/structure/B180126.png)
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
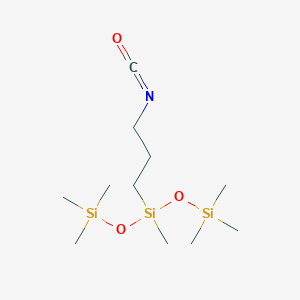


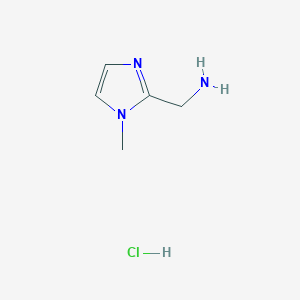
![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)
